1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride
Overview
Description
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the pyrrole ring with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, water
Catalysts: Base catalysts such as triethylamine or pyridine for substitution reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs or the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
IUPAC Name |
1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZVCWXHUZTUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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